Ganoderenic acid F
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ganoderenic acid F is typically isolated from Ganoderma lucidum through a series of extraction and purification processes. The biosynthesis of ganoderic acids involves the mevalonate pathway, which is a crucial metabolic route for the production of triterpenoids .
Industrial Production Methods: Industrial production of ganoderic acids, including this compound, often involves the cultivation of Ganoderma lucidum under controlled conditions. Advances in genetic engineering and synthetic biology have enabled the heterologous production of these compounds in engineered yeast strains, which can significantly enhance yield and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions: Ganoderenic acid F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Ganoderenic acid F has a wide range of applications in scientific research:
Chemistry: It serves as a valuable compound for studying triterpenoid biosynthesis and for developing synthetic analogs with improved properties.
Biology: The compound is used to investigate its effects on cellular processes, including cell proliferation, apoptosis, and angiogenesis.
Medicine: this compound exhibits significant anti-tumor and anti-metastatic activities, making it a potential candidate for cancer therapy.
Wirkmechanismus
Ganoderenic acid F exerts its effects through multiple molecular targets and pathways:
Anti-tumor Activity: It inhibits angiogenesis and alters proteins involved in cell proliferation and apoptosis.
Molecular Targets: The compound targets various signaling pathways, including the p53-MDM2 pathway, which is crucial for its anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Ganoderenic acid F is unique among ganoderic acids due to its specific molecular structure and biological activities. Similar compounds include:
- Ganoderic acid A
- Ganoderic acid C6
- Ganoderic acid G
- Ganoderenic acid D
- Ganoderenic acid A These compounds share similar triterpenoid structures but differ in their specific functional groups and biological activities .
This compound stands out for its potent anti-tumor and anti-metastatic properties, making it a valuable compound for further research and development in various scientific fields.
Biologische Aktivität
Ganoderenic acid F (GAF) is a bioactive compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology, neuroprotection, and anti-inflammatory responses. This article synthesizes recent findings on the biological activity of GAF, supported by data tables and case studies.
Chemical Structure and Pharmacokinetics
This compound is a triterpenoid characterized by its complex chemical structure, which contributes to its biological properties. The pharmacokinetic profile of GAF indicates rapid absorption following oral administration, with peak plasma concentrations occurring approximately 30 minutes post-ingestion under fasting conditions. However, the presence of food can significantly alter its absorption characteristics, delaying peak concentrations and reducing overall bioavailability .
1. Anticancer Properties
GAF exhibits notable anticancer effects across various cancer cell lines. Research has shown that GAF selectively inhibits the growth of human hepatoma cells (Huh-7) and colorectal carcinoma cells (HCT-116), leading to apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases .
Table 1: Anticancer Activity of this compound
Cell Line | Effect | Mechanism |
---|---|---|
Huh-7 (Hepatoma) | Growth inhibition | Induction of apoptosis via mitochondrial pathway |
HCT-116 (Colorectal) | Cytotoxicity | Activation of caspases and disruption of cell cycle |
Raji (Burkitt's lymphoma) | Apoptosis induction | Inhibition of topoisomerases I and II |
2. Neuroprotective Effects
GAF has demonstrated protective effects against neuroinflammation, particularly in models of Alzheimer's disease. In vitro studies using BV2 microglial cells revealed that GAF significantly reduced lipopolysaccharide (LPS)-induced nitric oxide (NO) production and suppressed pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory action is mediated through the inhibition of the NF-κB signaling pathway .
Case Study: Neuroinflammation Model
In a murine model, administration of GAF resulted in improved cognitive function and reduced neuroinflammatory markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
3. Anti-inflammatory Activity
GAF exhibits strong anti-inflammatory properties by modulating immune responses. It effectively inhibits the activation of microglia and astrocytes in response to inflammatory stimuli, thereby reducing the production of inflammatory mediators .
Table 2: Anti-inflammatory Effects of this compound
Inflammatory Model | Effect | Mechanism |
---|---|---|
BV2 Microglial Cells | Reduced NO production | Inhibition of iNOS expression |
Mouse Model | Decreased serum cytokines | Suppression of NF-κB pathway |
Eigenschaften
IUPAC Name |
2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21H,8-9,11-14H2,1-7H3,(H,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLYRDZEWGVGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185082 | |
Record name | (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120462-47-7 | |
Record name | (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120462-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.